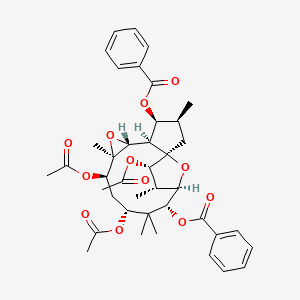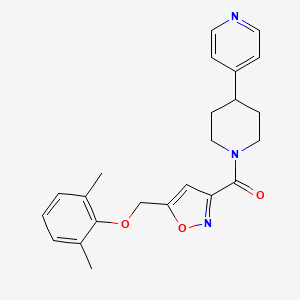
CPA inhibitor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CPA inhibitor, also known as Carboxypeptidase inhibitor, is a potent inhibitor of Carboxypeptidase A (CPA) with a Ki of 0.32 μM . It is used for research purposes and is not sold to patients . CPA inhibitors are also related to ergoline alkaloids .
Molecular Structure Analysis
The molecular weight of CPA inhibitor is 313.35, and its formula is C18H19NO4 . CPA-7, another type of CPA inhibitor, has been found to be impermeable to the brain due to its molecular structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of CPA inhibitors vary. For instance, the protein sizes of RsCPA ranged from 231 to 1172 amino acids (AAs) with molecular weights (MWs) from 25.97 to 126.11 kDa and the theoretical isoelectric point (pI) varied from 4.98 to 9.21 .
Wissenschaftliche Forschungsanwendungen
Carboxypeptidase A (CPA) inhibitors have been used as a model for developing design strategies of inhibitors that restrain the activity of zinc proteases. Small molecule inactivators have been designed to inhibit CPA irreversibly by chemically modifying a functional group at the enzyme's active site, leading to potential therapeutic applications (Kim, 2004).
Cyclopiazonic acid (CPA) is a potent inhibitor of sarcoplasmic reticulum Ca2+-ATPase, affecting Ca2+ binding and reducing the maximum specific activity of the enzyme. This has implications for understanding muscle contractions and designing drugs targeting muscle disorders (Martínez-Azorín, 2004).
CPA also affects the oligomeric state and function of the Ca-ATPase in skeletal muscle sarcoplasmic reticulum, suggesting its role in modifying enzyme activity and conformation, which is relevant for muscle physiology and pharmacology (Karon, Mahaney, & Thomas, 1994).
CPA inhibitors have been shown to affect contractile responses in smooth muscle, indicating their potential use in understanding and treating disorders related to muscle contractility (Uyama, Imaizumi, & Watanabe, 1992).
CPA has been identified as an inhibitor of the nuclear hormone receptor PPARγ, with potential applications in treating obesity and related metabolic disorders (Tsukahara et al., 2010).
The use of cyclopiazonic acid in managing Ca2+ -ATPase activity has implications for cardiovascular health and treatment of related diseases (Moritoki et al., 1994).
In gender-affirming hormone therapy, cyproterone acetate (CPA), a CPA inhibitor, is used for its testosterone-lowering effects in trans women. Research has shown its effectiveness in lower doses, which could reduce side effects (Kuijpers et al., 2021).
Wirkmechanismus
CPA inhibitors work by inhibiting the function of Carboxypeptidase A (CPA). CPA is a proteolytic enzyme that can remove aromatic and aliphatic residues at the C-terminal end of target proteins and peptides . CPA inhibitors like Cyclopiazonic acid (α-CPA) inhibit calcium-dependent ATPases found in the endoplasmic and sarcoplasmic reticulum . This inhibition disrupts the muscle contraction-relaxation cycle and the calcium gradient that is maintained for proper cellular activity in cells .
Zukünftige Richtungen
The future directions of CPA inhibitors are promising. They are being explored for their potential therapeutic activity for peripheral solid tumors . Moreover, the differential vulnerability of cancer cell lines to selected CPA factors may be used to build up signatures to predict the response of individual human tumors to CPA inhibitors .
Eigenschaften
IUPAC Name |
2-benzyl-3-[hydroxy-(2-phenylacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-17(12-15-9-5-2-6-10-15)19(23)13-16(18(21)22)11-14-7-3-1-4-8-14/h1-10,16,23H,11-13H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONANXDRJJIGPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN(C(=O)CC2=CC=CC=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658554 |
Source


|
| Record name | 2-Benzyl-3-[hydroxy(phenylacetyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CPA inhibitor | |
CAS RN |
223532-02-3 |
Source


|
| Record name | 2-Benzyl-3-[hydroxy(phenylacetyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

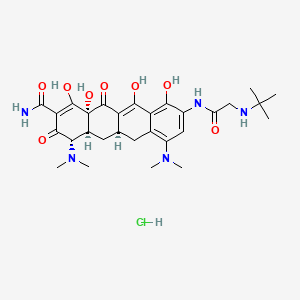
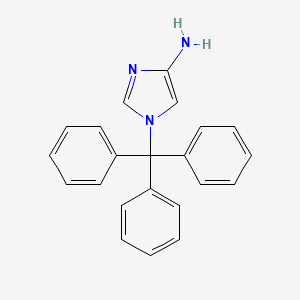
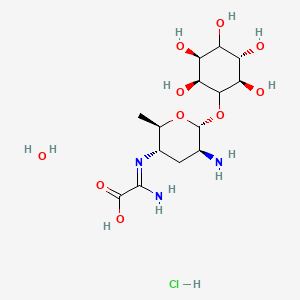



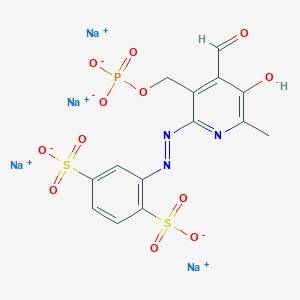
![5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone](/img/structure/B1139409.png)


